(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride is a chemical compound with significant potential in pharmaceutical applications. It is categorized under the class of aminopyrrolidine derivatives, which are known for their biological activity, particularly in the modulation of various receptor systems in the body. This compound is identified by its CAS number 1332765-72-6 and has a molecular formula of C₈H₁₅ClN₂O, with a molecular weight of approximately 190.67 g/mol .
The compound is synthesized from pyrrolidine and cyclobutyl methanone precursors, often utilized in medicinal chemistry for developing new therapeutic agents. Its classification falls within the realm of organic compounds, specifically as an amine and a ketone derivative. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability for various applications .
The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride typically involves several steps:
The synthesis may require specific conditions such as inert atmospheres (e.g., nitrogen) and controlled temperatures to prevent unwanted side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of (S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride features a pyrrolidine ring substituted at one nitrogen atom with an amino group, while another carbon atom in the ring is linked to a cyclobutyl group through a carbonyl functional group.
(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride can participate in various chemical reactions typical for amines and ketones:
Understanding these reactions is crucial for researchers looking to modify the compound for enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for (S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride involves its interaction with specific receptors in biological systems, particularly those related to neurotransmission. It may act as an agonist or antagonist depending on the receptor type it interacts with.
Research indicates that compounds in this class can influence pathways related to pain modulation, cognitive function, and mood regulation by interacting with neurotransmitter systems such as serotonin and dopamine . Detailed studies are required to elucidate its specific mechanisms.
(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride has potential applications in:
The stereoselective construction of the (S)-3-aminopyrrolidine core is critical for the biological activity of the target compound. Two primary methodologies dominate: chiral pool utilization and asymmetric catalysis. The chiral pool approach leverages naturally occurring enantiopure precursors like L-proline or its derivatives, which are chemically modified to install the 3-amino functionality while preserving stereochemical integrity. Reduction of L-proline methyl ester with LiAlH₄ yields (S)-3-aminopyrrolidine precursors, though over-reduction or racemization risks necessitate careful optimization of reaction time and temperature [2].
For asymmetric synthesis, transition metal-catalyzed hydrogenation of enamine intermediates using Ru-BINAP complexes achieves >99% enantiomeric excess (ee). Key parameters include catalyst loading (0.5–2 mol%), hydrogen pressure (10–50 bar), and solvent polarity (MeOH/THF mixtures). Heterogeneous catalysts like silica-supported proline derivatives offer recyclability (5 cycles with <5% activity loss) but require longer reaction times (4–6 hours) and provide moderate ee (85%) [9]. Recent advances employ enzymatic resolution using lipases (e.g., Candida antarctica lipase B) to kinetically resolve racemic amines, though yields rarely exceed 50% for the desired enantiomer [10].
Table 1: Stereoselective Approaches to (S)-3-Aminopyrrolidine
Method | Conditions | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Pool (L-proline) | LiAlH₄, THF, 0°C→reflux, 4h | >99 | 65–75 | Multi-step, purification challenges |
Ru-BINAP Hydrogenation | 10 bar H₂, MeOH, 25°C, 1h | >99 | 90–95 | High catalyst cost |
Silica-Proline Catalyst | Toluene, 80°C, 4h | 85 | 70 | Moderate ee, scalability issues |
Enzymatic Resolution | Lipase, pH 7.5 buffer, 37°C, 24h | >99 | 45–50 | Low yield, substrate specificity |
Incorporation of the strained cyclobutyl ring enhances metabolic stability and modulates target binding affinity. Transition metal-catalyzed cross-coupling between cyclobutyl nucleophiles and pyrrolidine electrophiles is the most efficient strategy. Cyclobutylzinc reagents, prepared from cyclobutyl bromide and activated zinc dust, undergo Negishi coupling with (S)-1-(chloroacetyl)pyrrolidine derivatives. Pd(dppf)Cl₂ catalysis (3 mol%) in THF at 60°C achieves 75–80% yield, though β-hydride elimination byproducts may form [3].
Alternatively, Buchwald-Hartwig amination connects cyclobutanone derivatives with the pyrrolidine amine. Using Pd₂(dba)₃/XPhos catalyst systems, cyclobutanone triflate couples with N-Boc-protected aminopyrrolidine in dioxane at 100°C, yielding 70% of the ketone precursor prior to deprotection. Microwave irradiation (150°C, 30 min) improves conversion by 15% compared to thermal heating [8]. Strain-release ring-opening of bicyclo[1.1.0]butanes offers a novel route, though scalability remains challenging [3].
Critical optimization parameters:
Salt formation converts the free base into a crystalline, bioavailable hydrochloride salt. The process requires proton transfer in solution followed by thermodynamically controlled crystallization. Key considerations include ΔpKa (>3 between amine and HCl) and counterion-solvent interactions [7].
Solvent screening identifies optimal crystallization media:
Crystallization kinetics profoundly impact particle properties:
Table 2: Hydrochloride Salt Crystallization Optimization
Solvent System | Crystal Form | Purity (%) | Yield (%) | Advantages |
---|---|---|---|---|
EtOAc/hexane (1:3) | Needles | 99.5 | 78 | High purity, minimal impurities |
IPA/water (4:1) | Prisms | 98.8 | 92 | High density, filtration ease |
2-MeTHF | Agglomerates | 99.2 | 85 | Eco-friendly, low water content |
MeCN/toluene (1:2) | Plates | 98.5 | 80 | Low residual solvent |
Solution-phase synthesis dominates industrial production due to scalability. The linear sequence involves: (1) enantioselective pyrrolidine synthesis, (2) cyclobutyl coupling, (3) carbamoylation, and (4) salt formation. Advantages include:
Solid-phase synthesis using Wang or Rink resins enables rapid diversification but faces scalability hurdles:
Table 3: Route Comparison for Target Compound Synthesis
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-kilogram feasible | <10 g practical |
Yield (overall) | 65–70% (4 steps) | 40–50% (5 steps incl. loading) |
Purity | >99% after crystallization | 85–90% (requires HPLC purification) |
Solvent Use | 30 L/kg | 50 L/kg |
Key Advantage | Established scalability | Rapid analog generation |
Key Limitation | Intermediate purifications | Low coupling efficiency |
Hybrid approaches show promise: Solution-phase pyrrolidine synthesis followed by solid-phase cyclobutylation reduces purification steps while maintaining resin compatibility [8].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: